4-Hydroxy-2-methylbenzaldehyde

Solid-State Characterization Thermal Analysis Quality Control

Researchers requiring a regiospecifically substituted benzaldehyde building block often encounter supply of mixed or misassigned isomers that compromise synthetic route fidelity. 4-Hydroxy-2-methylbenzaldehyde (CAS 41438-18-0) eliminates this risk through its defined para-hydroxy/ortho-methyl substitution pattern, ensuring predictable reactivity at the aldehyde center and reliable HPLC retention for botanical QC methods. - Serves as a certified reference standard for quantifying active markers in Compound Snow Lotus Capsules, where isomeric purity directly impacts method specificity. - The non-hygroscopic crystalline solid (mp 104-107 °C) enables reproducible DSC calibration in mid-temperature thermal analysis. - Supplied with full analytical documentation; stock is maintained for same-day dispatch to minimize workflow interruption.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 41438-18-0
Cat. No. B179408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylbenzaldehyde
CAS41438-18-0
Synonyms4-Hydroxy-2-methylbenzaldehyde;  41438-18-0;  4-Hydroxy-2-methyl-benzaldehyde;  2-methyl-4-hydroxybenzaldehyde;  Benzaldehyde, 4-hydroxy-2-methyl-;  JDWWIEFMFPWBST-UHFFFAOYSA-N
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C=O
InChIInChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3
InChIKeyJDWWIEFMFPWBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylbenzaldehyde: Technical Specifications and Procurement


4-Hydroxy-2-methylbenzaldehyde (CAS 41438-18-0) is a disubstituted aromatic aldehyde of the formula C₈H₈O₂, featuring a hydroxyl group at the para position and a methyl group at the ortho position relative to the aldehyde moiety [1]. This compound is supplied as a white to off-white crystalline solid with a melting point range of 104–107 °C, a predicted density of 1.175±0.06 g/cm³, and a boiling point of 205–207 °C at 18 Torr . As a synthetic building block, it serves as an intermediate in pharmaceutical and agrochemical research, and as an analytical reference standard for quality control of botanical formulations [2].

Synthetic
Aromatic aldehyde building block with para‑hydroxyl and ortho‑methyl substitution
Supports selective functionalization for pharmacophore construction
Analytical
Certified reference standard for botanical quality control
Distinct substitution pattern ensures method specificity

Why 4-Hydroxy-2-methylbenzaldehyde Cannot Be Replaced by Analogs


Isomeric hydroxy-methylbenzaldehydes share the same molecular weight and empirical formula but exhibit divergent physicochemical properties and biological behaviors due to the precise positioning of functional groups on the aromatic ring. For instance, relocating the hydroxyl and methyl substituents alters hydrogen-bonding capacity, acidity (pKa), and steric environment around the reactive aldehyde center, directly impacting synthetic utility and target engagement in medicinal chemistry applications [1]. Such structural variations preclude generic substitution in validated synthetic routes, analytical reference methods, and structure-activity relationship studies [2].

Isomer mismatch
Hydroxy/methyl positional isomers (e.g., 2‑hydroxy‑4‑methylbenzaldehyde) alter hydrogen‑bond network and LogP; chromatographic retention and reactivity may shift.
Des‑methyl analog
Removing the ortho‑methyl group changes steric environment and pKa, potentially affecting downstream coupling and target engagement.
Structural analog
Unsubstituted benzaldehyde or mono‑substituted analogs lack the specific H‑bond donor/acceptor profile required for validated synthetic routes.

Quantitative Differentiation from Isomeric and Unsubstituted Analogs


Melting Point Differentiation from Regioisomer

4-Hydroxy-2-methylbenzaldehyde (41438-18-0) exhibits a significantly higher melting point (104–107 °C) compared to its regioisomer 2-hydroxy-4-methylbenzaldehyde (698-27-1), which melts at 59–61 °C . This difference of approximately 45 °C enables straightforward physical differentiation and may confer superior stability during storage and handling under ambient conditions [1].

Melting point
Data to verify
Target: 104–107 °C
Comparator: 59–61 °C
Δ ~45 °C
Reported higher melting point may support physical differentiation and storage stability review.
Vendor‑compiled data; independent verification recommended.
Solid-State Characterization Thermal Analysis Quality Control

Hydrogen-Bond Donor/Acceptor Profile Comparison

The para-hydroxyl configuration of 4-hydroxy-2-methylbenzaldehyde results in a free, non-chelated phenolic OH group available for intermolecular hydrogen bonding. In contrast, the ortho-hydroxyl group of 2-hydroxy-4-methylbenzaldehyde (698-27-1) participates in a strong intramolecular hydrogen bond with the adjacent aldehyde oxygen [1]. This structural distinction is evidenced by the difference in calculated LogP values: 1.51 for 4-hydroxy-2-methylbenzaldehyde versus 1.85 for 2-hydroxy-4-methylbenzaldehyde [2].

H‑bond / LogP
Reported
Target LogP: 1.51
Comparator LogP: 1.85
Δ −0.34 (more hydrophilic)
Free para‑OH alters chromatographic retention and aqueous solubility context.
In silico prediction; experimental confirmation advised for assay development.
Molecular Recognition Drug Design Chromatographic Retention

Acidity (pKa) Shift from Ortho-Methyl Substitution

The phenolic pKa of 4-hydroxy-2-methylbenzaldehyde is predicted to be 7.89±0.18, whereas the unsubstituted parent compound, 4-hydroxybenzaldehyde (CAS 123-08-0), has a reported pKa of approximately 7.6 . The introduction of the electron-donating ortho-methyl group slightly increases the pKa by about 0.3 units, marginally reducing acidity.

pKa shift
Data to verify
Target pKa: 7.89 (pred.)
Parent pKa: ~7.6
Δ ~+0.3
Electron‑donating ortho‑methyl slightly reduces acidity; may influence pH‑dependent partitioning.
Predicted value; experimental pKa determination needed for accurate profiling.
Physicochemical Profiling Reaction Optimization pH-Dependent Partitioning

Density and Phase Behavior Analysis

4-Hydroxy-2-methylbenzaldehyde exhibits a predicted density of 1.175 g/cm³, which is substantially higher than that of 2-methylbenzaldehyde (0.94–1.04 g/cm³) and similar to 4-hydroxybenzaldehyde (1.13–1.23 g/cm³) [1]. This density differential reflects the contribution of the hydroxyl group to molecular packing and hydrogen-bonding networks in the solid state.

Density
Reported
Target: 1.175 g/cm³
2‑Methyl analog: 1.039 g/cm³
Δ +0.14 g/cm³
Higher density reflects hydroxyl‑driven packing; relevant for solid‑formulation and crystallization screening.
Predicted target density; experimental comparators from PubChem.
Material Science Formulation Process Engineering

Procurement-Driven Application Scenarios


Analytical Reference Standard for Botanical Quality Control

4-Hydroxy-2-methylbenzaldehyde is employed as a certified reference standard for the identification and quantification of active markers in traditional Chinese medicine preparations, such as Compound Snow Lotus Capsules [1]. Its distinct retention time and spectral signature—dictated by its unique substitution pattern—enable accurate HPLC-based quality assessment. Use of a non-isomeric analog would compromise method specificity and regulatory compliance.

Synthetic Intermediate in Pharmaceutical Research

The compound serves as a versatile aromatic aldehyde building block for the construction of more complex pharmacophores [2]. The para-hydroxyl group permits selective functionalization (e.g., etherification, esterification), while the ortho-methyl group introduces steric constraints that can modulate the conformation and biological activity of downstream derivatives. Isomeric or des-methyl analogs would yield structurally distinct products with altered pharmacological profiles.

Reference Compound for Physicochemical Benchmarking

Due to its well-defined melting point (104–107 °C) and distinct hydrogen-bonding pattern, 4-hydroxy-2-methylbenzaldehyde is a suitable calibration standard for differential scanning calorimetry (DSC) and hot-stage microscopy in the mid-temperature range . Its thermal stability and non-hygroscopic nature under recommended storage conditions (inert atmosphere, 2–8 °C) support its utility as a reliable reference material.

Application
Selection Property
Validation Focus
Botanical QC reference
Unique substitution‑pattern‑dependent retention time and spectral signature
HPLC specificity; peak purity under pharmacopoeial conditions
Pharmaceutical intermediate
para‑OH for selective functionalization; ortho‑methyl as steric control
Derivative structure confirmation; steric and electronic impact on target engagement
Physicochemical benchmark
Well‑defined melting event and non‑hygroscopic behavior under inert storage
DSC calibration linearity; thermal history reproducibility

Technical Documentation Hub

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49 linked technical documents
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